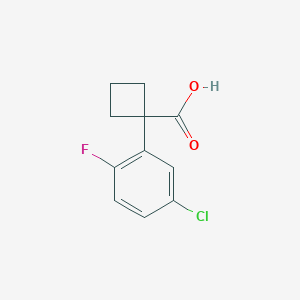

1-(5-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

Beschreibung

1-(5-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a halogenated aromatic substituent. The compound’s structure comprises a cyclobutane ring with a carboxylic acid group at the 1-position and a 5-chloro-2-fluorophenyl moiety attached to the same carbon.

The presence of fluorine and chlorine on the aromatic ring enhances lipophilicity and metabolic stability, traits often exploited in drug design. The cyclobutane ring, with its inherent angle strain, may confer unique conformational rigidity, influencing binding affinity in target interactions.

Eigenschaften

IUPAC Name |

1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO2/c12-7-2-3-9(13)8(6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNTZIMZZGYOSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=CC(=C2)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260798-74-0 | |

| Record name | 1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

[2+2] Photocycloaddition of Alkenes

The [2+2] photocycloaddition reaction between substituted alkenes under UV irradiation is a well-established method for cyclobutane formation. In solid-state reactions, olefin pairs preorganized in coordination polymers or crystals undergo regioselective cycloaddition. For example, Zn(II) coordination polymers templating olefin alignment enable head-to-head (HH) or head-to-tail (HT) photoproducts, as demonstrated in zinc-based frameworks.

Reaction Conditions :

- Light Source : UV light (λ = 300–350 nm)

- Solvent : Solvent-free solid-state or acetonitrile

- Temperature : Ambient (25°C)

- Yield : 65–80% for analogous cyclobutane derivatives

This method avoids solvent use, aligning with green chemistry principles, but requires precise crystal engineering to control regioselectivity.

Carboxylic Acid Group Installation

The carboxylic acid moiety is introduced via oxidation or carboxylation:

Oxidation of Primary Alcohols

A cyclobutane-bearing primary alcohol intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):

Hydrolysis of Nitriles

Cyclobutanenitrile derivatives undergo acidic or basic hydrolysis:

Optimization and Challenges

Regioselectivity in Cyclobutane Formation

Solid-state [2+2] photocycloadditions favor HH products due to preorganized olefin pairs in coordination polymers. In solution, HT adducts may dominate, requiring chromatographic separation.

Functional Group Compatibility

The electron-deficient aryl ring complicates Friedel–Crafts reactions, favoring Suzuki coupling for higher yields. Palladium catalysts tolerate halogenated substrates but require inert atmospheres.

Purification Challenges

The polar carboxylic acid group necessitates recrystallization from ethanol/water mixtures or silica gel chromatography.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Olefin alignment, UV irradiation | 65–80 | Solvent-free, high regioselectivity | Requires crystal engineering |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 70 | Mild conditions, functional tolerance | Cost of catalysts |

| Nitrile Hydrolysis | Acidic hydrolysis of nitrile | 85 | High yield, simple setup | Corrosive reagents |

Analyse Chemischer Reaktionen

1-(5-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as nitrating agents or sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- Aromatic Substitution: The 5-chloro-2-fluorophenyl group in the target compound places chlorine at the meta and fluorine at the ortho positions relative to the cyclobutane attachment. This contrasts with 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid (4-Cl, para position) and 2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (4-Cl-2-F, but attached at the cyclobutane’s 2-position) . Fluorine’s electronegativity also polarizes the aromatic ring, altering π-π stacking interactions in biological targets.

- Cyclobutane Substitution: The 3,3-difluoro-1-methyl and 1-trifluoromethyl analogs () demonstrate how fluorination at non-aromatic positions modulates properties. For instance, 3,3-difluoro substitution could reduce ring strain or influence solubility via dipole interactions .

Physicochemical Properties

- Melting Points : The 4-chlorophenyl analog melts at 80–82°C , while data for fluorinated analogs are unavailable. The ortho-fluorine in the target compound may lower melting points due to disrupted crystal packing, though this requires experimental validation.

- Acidity: Fluorine’s electron-withdrawing effect likely increases the carboxylic acid’s acidity compared to non-fluorinated analogs, impacting solubility and reactivity.

Biologische Aktivität

1-(5-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 1260798-74-0) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

- Molecular Formula : C11H10ClFO2

- Molecular Weight : 228.65 g/mol

- Structure : The compound features a cyclobutane ring substituted with a chlorinated and fluorinated phenyl group.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. Preliminary studies suggest that this compound may possess antimicrobial properties, although comprehensive data are still needed to confirm its efficacy against specific pathogens.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Similar compounds have shown promise in inhibiting cancer cell growth by inducing apoptosis or disrupting cell cycle progression. Further research is required to elucidate the specific cancer types it may affect and the underlying mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(5-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid | Cyclopropane Structure | Moderate antimicrobial activity |

| 1-(5-Chloro-2-fluorophenyl)cyclohexane-1-carboxylic acid | Cyclohexane Structure | Enhanced anticancer properties |

Research Applications

The compound is being investigated for various applications:

- Pharmaceutical Development : As a potential lead compound for developing new drugs targeting bacterial infections or cancer.

- Synthetic Chemistry : Used as a building block in organic synthesis to create more complex molecules with desired biological activities.

Q & A

Q. How can researchers confirm the structural identity of 1-(5-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the cyclobutane ring’s proton and carbon environments. The substituents (5-chloro-2-fluorophenyl group) will show distinct splitting patterns due to halogen-induced deshielding .

- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 228.65 (molecular weight) and fragmentation patterns consistent with the loss of COOH or Cl/F groups .

- Infrared (IR) Spectroscopy: Identify the carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

Q. What are the recommended storage conditions for this compound?

Methodological Answer:

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproducibility Testing: Synthesize the compound using standardized protocols (e.g., cyclobutane ring formation via [2+2] photocycloaddition followed by functionalization).

- Analytical Cross-Validation: Compare NMR, MS, and IR data with literature values from peer-reviewed sources (e.g., PubChem CID 81008232) .

- Purity Assessment: Use HPLC with a C18 column and UV detection (λ = 254 nm) to ensure >95% purity, as impurities can alter physical properties .

Advanced Research Questions

Q. What synthetic strategies optimize yield for this compound?

Methodological Answer:

- Cyclobutane Ring Formation: Use photochemical [2+2] cycloaddition between 1,3-dienes and fluorinated styrenes under UV light (λ = 300 nm). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Carboxylic Acid Functionalization: Oxidize a precursor alcohol (e.g., 1-(5-chloro-2-fluorophenyl)cyclobutane-1-methanol) using Jones reagent (CrO/HSO) in acetone at 0–5°C to avoid overoxidation .

- Yield Optimization: Adjust stoichiometry (1.2 equiv. of oxidizing agent) and reaction time (2–4 hours). Typical yields range from 60–75% after recrystallization in ethanol/water .

Q. How does the fluorophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Electron-Withdrawing Effects: The 2-fluoro substituent increases electrophilicity at the phenyl ring’s para-position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Biological Activity Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2). Compare binding affinities with non-fluorinated analogs .

- Metabolic Stability Assays: Incubate the compound with human liver microsomes (HLMs) and quantify degradation via LC-MS. Fluorination typically reduces oxidative metabolism by cytochrome P450 enzymes .

Q. What computational methods predict the compound’s solid-state structure and stability?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate bond angles and torsional strain in the cyclobutane ring. Compare with crystallographic data (e.g., cyclobutane-1,1-dicarboxylic acid analogs) .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups) using CrystalExplorer. This predicts crystal packing efficiency and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.